
Macluraxanthone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macluraxanthone B is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 6 and 7, a dimethylallyl group at position 2 and a prenyl group at position 4. Isolated from Maclura tinctoria and Cudrania tricuspidata, it exhibits anti-HIV and antineoplastic activity. It has a role as a metabolite, an anti-HIV agent and an antineoplastic agent. It is a member of xanthones and a member of phenols.
Wissenschaftliche Forschungsanwendungen
Immuno-Modulatory Effects
Macluraxanthone B has been studied for its effects on human macrophages, a type of immune cell implicated in various inflammatory diseases. It was found to promote the polarization of pro-inflammatory macrophages and influence cytokine production (Ng, Mah, & Chua, 2020).
Anti-Metastatic Properties
Research has indicated that Macluraxanthone B possesses anti-metastatic properties, particularly in the context of melanoma cells. It was shown to inhibit cell invasion, migration, and adhesion in melanoma cells, potentially through the induction of apoptosis (Siripong et al., 2012).
HIV-Inhibitory Activity
Macluraxanthone B has been identified as having moderate anti-HIV activity. This discovery expands the potential therapeutic applications of this compound in the treatment of HIV (Groweiss, Cardellina, & Boyd, 2000).
Anti-Inflammatory Responses
This compound has demonstrated significant anti-inflammatory effects in studies involving lipopolysaccharide (LPS)-stimulated cells. It inhibits the production of various inflammatory mediators and modulates the NF-κB and MAPK signaling pathways (Ko et al., 2021).
In Vivo Antileukemic Activities
Macluraxanthone B has shown promising results in in vivo studies for its antileukemic activities. This suggests its potential as a therapeutic agent in the treatment of chronic lymphocytic leukemia (Loisel et al., 2010).
Cholinesterase Inhibitory Activities
Studies have shown that Macluraxanthone B exhibits cholinesterase inhibitory activities, which could be significant for treatments involving neurological disorders such as Alzheimer's disease (Khan et al., 2009).
Antiplasmodial Activity
It has been identified as having strong antiplasmodial properties, making it a candidate for malaria treatment (Azebaze et al., 2015).
Antioxidant and Antimalarial Activity
Macluraxanthone B's antioxidant and antimalarial activities have been analyzed, contributing to understanding its potential in biological and clinical applications (Teixeira et al., 2017).
Antibacterial Effects
This compound has been evaluated for its antibacterial effects against various pathogenic microorganisms, showing significant activity in some instances (Kim, Hur, & Sohn, 2008).
Hepatoprotective Constituents
Macluraxanthone B has demonstrated hepatoprotective effects, suggesting its potential in protecting liver cells from various forms of damage (Tian, Kim, Cui, & Kim, 2005).
Eigenschaften
Produktname |
Macluraxanthone B |
|---|---|
Molekularformel |
C23H24O6 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)18-20(27)12(8-7-11(2)3)22-17(21(18)28)19(26)13-9-14(24)15(25)10-16(13)29-22/h6-7,9-10,24-25,27-28H,1,8H2,2-5H3 |
InChI-Schlüssel |
QFYDCUMYVXSZFJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=C(C2=C1OC3=CC(=C(C=C3C2=O)O)O)O)C(C)(C)C=C)O)C |
Synonyme |
maclura-xanthone B macluraxanthone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



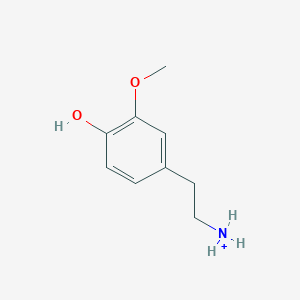
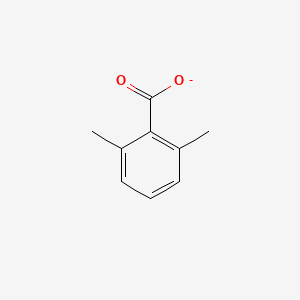
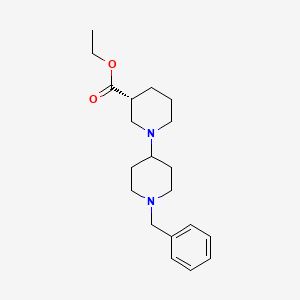

![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)


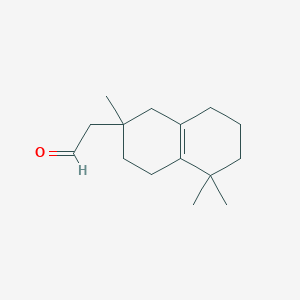
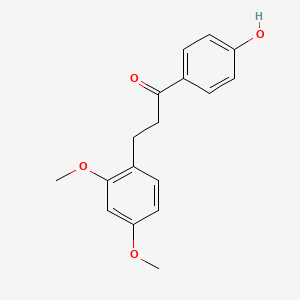

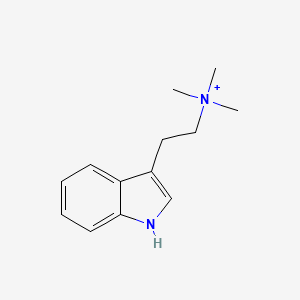
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1233852.png)
